7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a methoxyphenyl group and a phenylethylamino group, which may contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or similar reagents.
Attachment of the Phenylethylamino Group: This can be done through nucleophilic substitution reactions using phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the phenylethylamino group, potentially yielding amine or alcohol derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain pathogens or cancer cells, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a key enzyme involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family, such as 2-phenylquinazolin-4(3H)-one, share structural similarities.
Methoxyphenyl Compounds: Compounds like 4-methoxyphenylacetic acid also feature the methoxyphenyl group.
Phenylethylamines: Similar to compounds like phenylethylamine, which is a common structural motif in many bioactive molecules.
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-19-9-7-17(8-10-19)18-13-21-20(22(27)14-18)15-25-23(26-21)24-12-11-16-5-3-2-4-6-16/h2-10,15,18H,11-14H2,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUOGHSZVAMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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